molecular formula C15H20N4O B2520256 1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol CAS No. 2379984-62-8

1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol

Cat. No. B2520256
CAS RN: 2379984-62-8
M. Wt: 272.352
InChI Key: GVVRERYCVMGXGO-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is a combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines have shown to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines involves their interaction with various cancer targets, inhibiting their signaling pathways .

Future Directions

Pyrido[2,3-d]pyrimidines have shown promise in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They are being studied for their potential in the treatment of various diseases, including cancer .

properties

IUPAC Name

1-cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c20-13(11-5-2-1-3-6-11)9-17-15-12-7-4-8-16-14(12)18-10-19-15/h4,7-8,10-11,13,20H,1-3,5-6,9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVRERYCVMGXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC2=NC=NC3=C2C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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